molecular formula C10H12ClFO2Si B13469571 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid

2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid

Cat. No.: B13469571
M. Wt: 246.74 g/mol
InChI Key: TXRPMNUIBCGKNM-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H12ClFO2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with chlorine and fluorine atoms, respectively, and the hydrogen atom at position 3 is replaced with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is a common approach .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is often a biaryl compound with various functional groups attached to the benzene ring .

Scientific Research Applications

2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid involves its reactivity with various molecular targets. The presence of chlorine, fluorine, and trimethylsilyl groups influences its interaction with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is unique due to the presence of the trimethylsilyl group, which enhances its reactivity in organic synthesis. This makes it a valuable compound for forming complex molecules and studying various chemical and biological processes .

Properties

Molecular Formula

C10H12ClFO2Si

Molecular Weight

246.74 g/mol

IUPAC Name

2-chloro-6-fluoro-3-trimethylsilylbenzoic acid

InChI

InChI=1S/C10H12ClFO2Si/c1-15(2,3)7-5-4-6(12)8(9(7)11)10(13)14/h4-5H,1-3H3,(H,13,14)

InChI Key

TXRPMNUIBCGKNM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1)F)C(=O)O)Cl

Origin of Product

United States

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